molecular formula C4H9ClFNO B2564899 (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride CAS No. 1434142-02-5; 1638744-31-6

(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride

Cat. No.: B2564899
CAS No.: 1434142-02-5; 1638744-31-6
M. Wt: 141.57
InChI Key: ZZJHCOUWDLIGPH-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11ClFNO It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, often optimized for yield and purity. These processes typically require stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols or amines .

Scientific Research Applications

(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1434142-02-5; 1638744-31-6

Molecular Formula

C4H9ClFNO

Molecular Weight

141.57

IUPAC Name

(3S,4R)-4-fluoropyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4+;/m1./s1

InChI Key

ZZJHCOUWDLIGPH-HJXLNUONSA-N

SMILES

C1C(C(CN1)F)O.Cl

solubility

not available

Origin of Product

United States

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